molecular formula C12H12Cl2N2O2 B13776422 (5,6-Dichloro-2-methylbenzimidazol-1-yl)-ethyl acetate CAS No. 93839-15-7

(5,6-Dichloro-2-methylbenzimidazol-1-yl)-ethyl acetate

Cat. No.: B13776422
CAS No.: 93839-15-7
M. Wt: 287.14 g/mol
InChI Key: SNYPYUFXVIJUNY-UHFFFAOYSA-N
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Description

(5,6-Dichloro-2-methylbenzimidazol-1-yl)-ethyl acetate is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dichloro-2-methylbenzimidazol-1-yl)-ethyl acetate typically involves the reaction of 5,6-dichloro-2-methylbenzimidazole with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dichloro-2-methylbenzimidazol-1-yl)-ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized benzimidazole derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(5,6-Dichloro-2-methylbenzimidazol-1-yl)-ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5,6-Dichloro-2-methylbenzimidazol-1-yl)-ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-2-methylbenzimidazole
  • 2-Methylbenzimidazole
  • 5,6-Dichlorobenzimidazole

Uniqueness

(5,6-Dichloro-2-methylbenzimidazol-1-yl)-ethyl acetate is unique due to the presence of both the benzimidazole core and the ethyl acetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

93839-15-7

Molecular Formula

C12H12Cl2N2O2

Molecular Weight

287.14 g/mol

IUPAC Name

2-(5,6-dichloro-2-methylbenzimidazol-1-yl)ethyl acetate

InChI

InChI=1S/C12H12Cl2N2O2/c1-7-15-11-5-9(13)10(14)6-12(11)16(7)3-4-18-8(2)17/h5-6H,3-4H2,1-2H3

InChI Key

SNYPYUFXVIJUNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1CCOC(=O)C)Cl)Cl

Origin of Product

United States

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